molecular formula C19H23N3O4 B2974871 Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate CAS No. 2097892-28-7

Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate

Cat. No. B2974871
CAS RN: 2097892-28-7
M. Wt: 357.41
InChI Key: FERCMPSLVYPXBF-UHFFFAOYSA-N
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Description

“Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate” is a complex organic compound . It is related to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .

Scientific Research Applications

Catalytic Applications

Research by Zhang et al. (2006) explored the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, indicating the potential for catalytic applications in synthesizing piperidine derivatives and other heterocycles. This study demonstrates the versatility of related compounds in facilitating complex organic transformations, which could be relevant for synthesizing derivatives of Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate for various scientific applications (Zhang et al., 2006).

Antimicrobial and Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized a series of compounds for evaluating their in vitro activity against Mycobacterium tuberculosis. One of the promising compounds showed activity against all tests with notable inhibition, suggesting the potential for derivatives of Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate to serve as frameworks for developing new antituberculosis agents (Jeankumar et al., 2013).

Antiproliferative and Antitumor Activity

Elhady (2015) synthesized 1-(Arylidene)amino-2-thioxo-imidazolidine-4-ones, demonstrating significant cytotoxic effects against human hepatocellular carcinoma cell lines. This suggests potential for Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate derivatives in antitumor and anticancer applications, given the structural similarities with the 2-thioxo-imidazolidin-4-one moiety (Elhady, 2015).

Antihistaminic Activity

Research by Janssens et al. (1985) on the synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines highlights the potential of piperidine derivatives in developing antihistaminic drugs. The structural features of these compounds could provide insights into designing Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate derivatives with similar activities (Janssens et al., 1985).

properties

IUPAC Name

benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-17-12-21(18(24)22(17)16-6-7-16)15-8-10-20(11-9-15)19(25)26-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERCMPSLVYPXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate

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